molecular formula C12H12BrClO2 B14367470 Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate CAS No. 93390-52-4

Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate

Katalognummer: B14367470
CAS-Nummer: 93390-52-4
Molekulargewicht: 303.58 g/mol
InChI-Schlüssel: BMJSRVNNVIRAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate is an organic compound that features a bromophenyl group and a chloropentenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate typically involves a multi-step process. One common method starts with the preparation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with an appropriate nucleophile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate involves its interaction with specific molecular targets. The bromophenyl and chloropentenoate groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 5-(4-bromophenyl)-5-chloropent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Eigenschaften

CAS-Nummer

93390-52-4

Molekularformel

C12H12BrClO2

Molekulargewicht

303.58 g/mol

IUPAC-Name

methyl 5-(4-bromophenyl)-5-chloropent-4-enoate

InChI

InChI=1S/C12H12BrClO2/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h3,5-8H,2,4H2,1H3

InChI-Schlüssel

BMJSRVNNVIRAHL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC=C(C1=CC=C(C=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.